molecular formula C18H23N3OS B2929413 N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide CAS No. 27105-84-6

N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide

Cat. No.: B2929413
CAS No.: 27105-84-6
M. Wt: 329.46
InChI Key: DPQPDUSZMXFBBN-UHFFFAOYSA-N
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Description

N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a thiophene ring, a piperazine moiety, and a phenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 3-(4-phenylpiperazin-1-yl)propylamine. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure but with a pyrimidine ring instead of a thiophene ring.

    N-(3-(4-phenylpiperazin-1-yl)propyl)indole-2-carboxamide: Contains an indole ring instead of a thiophene ring.

Uniqueness

N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring and a piperazine moiety, which may confer distinct pharmacological properties compared to its analogs .

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(17-8-4-15-23-17)19-9-5-10-20-11-13-21(14-12-20)16-6-2-1-3-7-16/h1-4,6-8,15H,5,9-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQPDUSZMXFBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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